REACTION_SMILES
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[CH3:19][OH:20].[CH3:1][C:2]([CH2:3][CH2:4][S:5](=[O:6])(=[O:7])[O:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)([CH3:15])[N+:16]([O-:17])=[O:18]>>[CH3:1][C:2]([CH2:3][CH2:4][S:5](=[O:6])(=[O:7])[O:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)([CH3:15])[NH2:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CCS(=O)(=O)Oc1ccccc1)[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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CC(C)(N)CCS(=O)(=O)Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |